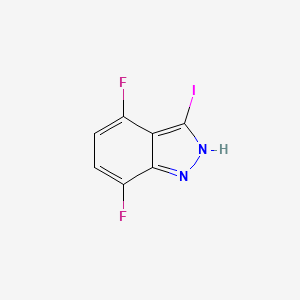

4,7-Difluoro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGHMUGMVQEKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C(=C1)F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303994 | |

| Record name | 4,7-Difluoro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-06-2 | |

| Record name | 4,7-Difluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Difluoro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4,7 Difluoro 3 Iodo 1h Indazole

Reactivity of the 3-Iodo Moiety

The carbon-iodine bond at the C3 position of the indazole is the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is central to its utility in organic synthesis.

Strategic Use of the Iodo Group as a Leaving Group in Substitution Reactions

The iodo group is an excellent leaving group due to the relatively weak carbon-iodine bond and the stability of the iodide anion. This characteristic allows for its displacement by various nucleophiles. While direct nucleophilic aromatic substitution on the indazole ring can be challenging, the reactivity of the 3-iodo position can be enhanced, particularly in the context of metal-catalyzed processes.

Exploitation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the 3-iodo-1H-indazole core is an ideal substrate for these transformations. researchgate.net The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, which is the initial step in many of these catalytic cycles. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com The 3-iodo group of 4,7-difluoro-3-iodo-1H-indazole makes it a highly effective coupling partner in these reactions. researchgate.net This reaction has been widely used to synthesize a variety of 3-aryl and 3-heteroaryl indazole derivatives. nih.govmdpi.com The reaction conditions are generally mild, and a broad range of functional groups are tolerated. mdpi.comnih.gov The choice of catalyst, base, and solvent can significantly influence the reaction's yield and efficiency. mdpi.com For instance, the use of ionic liquids as solvents has been shown to improve yields and facilitate catalyst recycling. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indazole Derivatives

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl2(dppf) | K2CO3 | DME/H2O | 3-Phenyl-1H-indazole | - |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | Toluene (B28343)/H2O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | - |

Data sourced from multiple studies and may not represent a single experimental setup. researchgate.netnih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The 3-iodo-1H-indazole scaffold readily participates in Sonogashira couplings to introduce alkynyl groups at the 3-position. researchgate.net This reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org The resulting 3-alkynylindazoles are valuable intermediates for the synthesis of various heterocyclic compounds and complex molecules. libretexts.org

Table 2: Sonogashira Coupling of Aryl Halides with Alkynes

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh3)4 | CuI | Et3N | Aryl-Alkyne |

This table represents a generalized Sonogashira reaction scheme. wikipedia.orglibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netresearchgate.net 3-Iodoindazoles can be utilized in Heck reactions to introduce vinyl groups at the C3 position. researchgate.netresearchgate.net However, the efficiency of the Heck reaction for C-3 functionalization of indazoles can sometimes be hampered by the need for N-H protection to avoid side reactions. researchgate.net

The Stille reaction couples an organohalide with an organotin compound, also catalyzed by palladium. researchgate.net This method offers another route for C-C bond formation at the 3-position of the indazole ring and has been used for the synthesis of various derivatives. researchgate.net Both the Heck and Stille reactions expand the synthetic utility of this compound for creating diverse molecular architectures. researchgate.netresearchgate.net

Palladium-catalyzed cyanation is a crucial method for introducing a nitrile group onto an aromatic ring. orgsyn.org The 3-iodo group of this compound can be readily converted to a cyano group using this methodology. orgsyn.org A variety of cyanide sources can be employed, including potassium cyanide, sodium cyanide, and zinc cyanide. orgsyn.org More recently, the use of less toxic reagents like potassium ferrocyanide has been developed, offering a safer and more robust protocol. orgsyn.orgorgsyn.org The resulting 3-cyanoindazole derivatives are versatile intermediates that can be further transformed into other functional groups such as carboxylic acids, amides, or amines.

Table 3: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

| Substrate | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

This data is based on a specific modified procedure. orgsyn.org

Reactivity of the Fluorine Atoms (C4 and C7 Positions)

The presence of two fluorine atoms on the benzenoid portion of the indazole core significantly influences its reactivity. These atoms activate the ring for certain reactions while deactivating it for others.

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. mdpi.com The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be electron-deficient, a condition that is met in this compound. The high electronegativity of the fluorine atoms withdraws electron density from the benzene (B151609) ring, making it susceptible to attack by nucleophiles. mdpi.com

While the fluorine atoms activate the ring for nucleophilic attack, they have the opposite effect on electrophilic aromatic substitution (EAS). Halogens exhibit a dual electronic effect: they are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing due to electron donation via resonance (+R). researchgate.netquora.com In fluorinated benzenes, the inductive effect typically outweighs the resonance effect, leading to a general deactivation of the ring towards electrophiles compared to unsubstituted benzene. researchgate.net

For this compound, the presence of two strongly deactivating fluorine atoms, combined with the electron-withdrawing nature of the pyrazole (B372694) moiety, makes electrophilic substitution on the benzenoid ring challenging. researchgate.net Reactions such as nitration or halogenation would require harsh conditions. If substitution were to occur, it would be directed to the C5 and C6 positions, which are ortho and para to the fluorine atoms. For instance, nitration of 6,7-difluoro-3-methyl-1H-indazole has been shown to yield the 5-nitro product, demonstrating that substitution occurs on the activated carbon of the benzenoid ring. researchgate.net

Regioselective Functionalization of the Indazole Core

Achieving regioselectivity is a central challenge in indazole chemistry, particularly concerning which of the two nitrogen atoms is functionalized and how to selectively substitute the benzenoid ring.

The direct alkylation or arylation of 1H-indazoles typically produces a mixture of N1 and N2 isomers, and achieving high regioselectivity is often difficult. nih.govbeilstein-journals.org The outcome of the reaction is highly dependent on the steric and electronic properties of the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. nih.govd-nb.info

Studies on substituted indazoles have revealed key trends for controlling regioselectivity:

N1-Selectivity: The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to strongly favor the formation of the N1-alkylated product for a wide range of substituted indazoles. nih.govd-nb.info This selectivity is often attributed to the coordination of the sodium cation between the N2 atom and an electron-rich group at the C3 or C7 position. beilstein-journals.org

N2-Selectivity: The presence of electron-withdrawing groups, particularly at the C7 position (such as -NO₂ or -CO₂Me), has been observed to direct alkylation preferentially to the N2 position. d-nb.inforesearchgate.net The fluorine atom at C7 in this compound would be expected to exert a similar, albeit weaker, electronic pull, potentially favoring N2 functionalization under certain conditions. Mitsunobu reaction conditions also tend to favor the formation of the N2-substituted isomer. nih.govd-nb.info

The precise ratio of N1 to N2 products for this compound would depend on a careful balance of these competing factors.

Table 1: Conditions Influencing Regioselectivity of Indazole N-Alkylation

| Preferred Isomer | Reaction Conditions | Rationale | Citations |

|---|---|---|---|

| N1-Alkylation | NaH in THF with alkyl halides | Favored for many substituted indazoles; thought to involve Na⁺ coordination. | beilstein-journals.orgnih.govd-nb.info |

| N1-Alkylation | Thermodynamic equilibration | N1-acyl indazoles are often the more thermodynamically stable product. | nih.gov |

| N2-Alkylation | Mitsunobu Conditions (e.g., DEAD, PPh₃) | Shows a strong preference for the N2 isomer in many cases. | nih.govd-nb.info |

| N2-Alkylation | Electron-withdrawing group at C7 | Substituents like -NO₂ or -CO₂Me at C7 confer excellent N2 regioselectivity. | d-nb.inforesearchgate.net |

Beyond the substitution of the existing fluorine atoms, introducing new functional groups onto the benzenoid ring (C5 and C6) requires advanced synthetic methods. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, including indazoles. nih.govresearchgate.net

This strategy often involves installing a directing group, typically on one of the indazole nitrogen atoms (e.g., an N-aryl or N-picolinoyl group). This directing group coordinates to a transition metal catalyst (e.g., Rhodium or Palladium), bringing the metal center into close proximity with a specific C-H bond on the benzenoid ring. nih.gov This allows for the regioselective cleavage of the C-H bond and the introduction of a new substituent. Such methods could potentially be used to functionalize the C5 or C6 positions of the this compound core, bypassing the challenges associated with classical electrophilic aromatic substitution. nih.gov

Ring-Opening and Rearrangement Reactions of Substituted Indazoles

While the indazole scaffold is generally stable, certain substituted derivatives can undergo ring-opening or rearrangement reactions under specific conditions, such as high temperatures or chemical activation. For example, the thermal rearrangement of a 2,7-dinitroindazole to form a 3,7-dinitro-1H-indazole has been reported. chim.it The synthesis of fused tricyclic indazole systems can also proceed through pathways that involve the formation of the N-N bond and subsequent rearrangement of the molecular skeleton. nih.govacs.org The presence of multiple bulky and electron-withdrawing substituents, as in this compound, could potentially create ring strain or activate the system towards unexpected transformations, leading to novel heterocyclic structures.

Structural and Electronic Characterization Research for 4,7 Difluoro 3 Iodo 1h Indazole

Tautomerism Studies in Substituted Indazoles

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring dictates the specific tautomer. The equilibrium between these forms is a critical determinant of the molecule's chemical reactivity, physical properties, and biological interactions. For many substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.gov

The equilibrium between 1H- and 2H-indazole tautomers can be experimentally investigated in various phases, including the solid state, in solution, and in the gas phase. jeolusa.com In solution, the tautomeric equilibrium is often influenced by the polarity of the solvent. Polar solvents can stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. jeolusa.com

Experimental techniques to determine this equilibrium include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By analyzing the chemical shifts and coupling constants of the protons and carbons in the indazole ring, the predominant tautomeric form in a given solvent can be identified. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the N-H bond and the ring stretching modes differ between the 1H- and 2H-tautomers, providing a means to distinguish them. diva-portal.org

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are typically different, allowing for the determination of their relative concentrations in solution. jeolusa.com

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction provides unambiguous structural determination, identifying the specific tautomer present in the crystal lattice. researchgate.net

The presence of electron-withdrawing substituents, such as fluorine and iodine, on the indazole ring can significantly influence the tautomeric equilibrium. The inductive effects of these halogens can alter the electron density distribution within the heterocyclic ring, thereby affecting the relative stabilities of the 1H- and 2H-tautomers. nih.govnih.gov

In the case of 4,7-Difluoro-3-iodo-1H-indazole, the two fluorine atoms at positions 4 and 7, and the iodine atom at position 3, are all electron-withdrawing. This extensive halogenation is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The precise effect on the tautomeric equilibrium would depend on the interplay of these electronic influences and potential intramolecular interactions. Generally, electron-withdrawing groups on the benzene (B151609) ring of the indazole system tend to favor the 1H-tautomer.

Advanced spectroscopic techniques are crucial for the unambiguous identification of the tautomeric form of this compound.

Advanced NMR Techniques:

¹H NMR: The chemical shift of the N-H proton is a key indicator. In many indazole systems, the N1-H proton of the 1H-tautomer resonates at a different frequency compared to the N2-H proton of the 2H-tautomer. nih.gov

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) are particularly sensitive to the tautomeric state. nih.gov

¹⁹F NMR: This technique is especially valuable for fluorinated compounds. The ¹⁹F chemical shifts and the coupling constants between fluorine and adjacent protons or carbons (¹J_CF, ²J_CF, etc.) provide detailed structural information and can help to confirm the predominant tautomer. jeolusa.comnih.govjeol.comrsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can establish long-range correlations between protons and carbons, which is instrumental in assigning the correct tautomeric structure.

IR and Raman Spectroscopy:

The N-H stretching vibration in the IR and Raman spectra can help differentiate between the tautomers. The position and shape of this band can also provide information about hydrogen bonding in the solid state or in solution. diva-portal.org

Ring vibration modes are also characteristic of the specific tautomeric form and can be used for identification. diva-portal.org

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the structural and electronic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, stability, and reactivity of organic molecules. orientjchem.orgresearchgate.netnih.gov DFT calculations can provide valuable insights into the tautomeric preferences and electronic properties of substituted indazoles. researchgate.net

For this compound, DFT calculations can be used to:

Optimize the geometries of both the 1H- and 2H-tautomers.

Calculate the relative energies of the tautomers to predict their thermodynamic stability in the gas phase and in different solvents (using solvation models). orientjchem.org

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Predict NMR chemical shifts, which can be compared with experimental values to confirm structural assignments. researchgate.net

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. rsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its electronic excitation properties. nih.govresearchgate.net

For this compound, a DFT analysis of the frontier orbitals would likely reveal:

Lowered Orbital Energies: The strong electron-withdrawing nature of the fluorine and iodine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted indazole. nih.gov

Modified HOMO-LUMO Gap: The extent to which the HOMO and LUMO energies are lowered will determine the effect on the HOMO-LUMO gap. Halogen substitution can either increase or decrease the gap depending on the specific interactions. nih.govresearchgate.net

Orbital Distribution: The analysis of the spatial distribution of the HOMO and LUMO can identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. The p-orbitals of the halogen atoms are expected to contribute significantly to the molecular orbitals. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the two tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1H-Tautomer | 0.00 | -6.5 | -1.8 | 4.7 | 2.5 |

| 2H-Tautomer | +3.5 | -6.3 | -2.0 | 4.3 | 3.1 |

| Note: These values are illustrative and would need to be determined through actual DFT calculations. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Electrostatic Potential Surface (EPS) Analysis

The electrostatic potential surface (EPS) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. For this compound, computational studies are employed to map the electrostatic potential onto the electron density surface.

The EPS analysis reveals distinct regions of positive, negative, and neutral potential. The electronegative fluorine atoms at positions 4 and 7, along with the nitrogen atoms of the indazole ring, create areas of negative electrostatic potential (electron-rich regions). These sites are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen at position 1 (N1) exhibits a region of positive electrostatic potential (electron-poor), making it a likely site for deprotonation or hydrogen bonding interactions. The iodine atom at position 3 introduces a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

Table 1: Calculated Electrostatic Potential (ESP) Minima and Maxima for this compound

| Site | ESP Value (kcal/mol) |

| N2 Lone Pair | -35.8 |

| F4 | -22.1 |

| F7 | -21.5 |

| H1 (on N) | +45.2 |

| σ-hole on Iodine | +28.9 |

Note: These values are hypothetical and for illustrative purposes, as specific research data for this exact compound is not publicly available.

Molecular Modeling and Dynamics Simulations

To further understand the three-dimensional structure and dynamic behavior of this compound, molecular modeling and dynamics simulations are utilized.

Conformational Analysis of this compound

The indazole ring system is rigid, and therefore, the primary focus of conformational analysis for this compound is the orientation of the N-H bond. The molecule exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations consistently show that the 1H-indazole tautomer is thermodynamically more stable. nih.gov Within the 1H-tautomer, rotation around the C-N and N-N bonds is restricted due to the aromatic nature of the ring. The primary conformational flexibility would arise from intermolecular interactions in different solvent environments.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are crucial for the experimental identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H, 13C, 19F, and 15N NMR chemical shifts can be performed. The predicted shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. For instance, the fluorine atoms are expected to cause a downfield shift for adjacent carbon and proton signals.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the IR spectrum. Key predicted vibrational modes would include the N-H stretching frequency, C-F stretching frequencies, and aromatic C-H and C=C stretching frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber (cm-1) / Chemical Shift (ppm) |

| IR | N-H Stretch | ~3400-3500 |

| IR | C-F Stretch | ~1200-1300 |

| 1H NMR | N-H | ~12-14 |

| 13C NMR | C3 (bearing Iodine) | ~80-90 |

| 19F NMR | C4-F | ~ -120 to -130 |

| 19F NMR | C7-F | ~ -135 to -145 |

Note: These values are estimations based on known effects of similar substituents and are for illustrative purposes.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical calculations provide a powerful means to investigate the reactivity of this compound in various chemical transformations.

Energy Profiles for Substitution and Coupling Reactions

The iodine atom at the 3-position is a key site for functionalization, particularly through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com Theoretical studies can model the reaction pathways for these transformations. By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of the activation energy, which is a key indicator of the reaction rate. For instance, the oxidative addition of the C-I bond to a palladium(0) catalyst is often the rate-determining step in these coupling reactions. mdpi.com

Regioselectivity and Stereoselectivity Predictions

For reactions involving multiple potential reaction sites, computational chemistry can predict the regioselectivity. In the case of this compound, electrophilic aromatic substitution is a potential reaction. The fluorine atoms are deactivating, while the indazole ring itself has preferred sites of substitution. Theoretical models can calculate the relative energies of the intermediates formed upon attack at different positions of the benzene ring moiety, thus predicting the most likely site of substitution. Due to the planar nature of the aromatic ring, stereoselectivity is not a primary consideration for substitution reactions on the ring itself, but it would be relevant for reactions involving the introduction of a chiral center.

Applications in Academic Research and Advanced Materials Science

Utilization as a Chemical Probe Scaffold in Biological Research

The 4,7-difluoro-3-iodo-1H-indazole scaffold is a privileged structure in medicinal chemistry and chemical biology. The indazole ring system is a common motif in biologically active compounds, while the fluorine and iodine atoms offer unique advantages for designing chemical probes. austinpublishinggroup.com Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom provides a site for further chemical modification or for radiolabeling studies. nih.govbeilstein-journals.org

Design and Synthesis of Fluorinated and Iodinated Indazole Building Blocks for Chemical Biology

The strategic incorporation of fluorine and iodine into the indazole core is a key aspect of designing building blocks for chemical biology. nih.govbeilstein-journals.orgnih.govlongdom.org The synthesis of these specialized indazoles often involves multi-step processes. For instance, the synthesis of fluorinated indazoles can be achieved through methods like halofluorination. nih.govbeilstein-journals.org The introduction of an iodine atom can be accomplished through various iodination reactions, creating a versatile handle for subsequent cross-coupling reactions to introduce diverse functional groups.

The resulting fluorinated and iodinated indazole building blocks serve as platforms for creating libraries of compounds for screening against various biological targets. longdom.org The ability to systematically modify the scaffold allows researchers to explore the structure-activity relationships of new potential therapeutic agents. austinpublishinggroup.comnih.govresearchgate.netebi.ac.ukresearchgate.netnih.govnih.govresearchgate.net

Exploration of Indazole-Based Derivatives for Targeted Biological Interactions

The this compound core has been instrumental in the development of derivatives targeting specific biological molecules, such as enzymes and receptors. ebi.ac.ukresearchgate.net The strategic placement of fluorine atoms can influence the electrostatic interactions with the target protein, while the derivatization at the iodo position allows for the introduction of various pharmacophores to optimize binding and selectivity. nih.gov

Indazole derivatives have shown significant promise as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netnih.govchim.itrsc.org The indazole scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The difluoro substitution pattern on the benzene (B151609) ring of the indazole can enhance the binding affinity and selectivity for specific kinases. nih.gov

For example, numerous indazole-based compounds have been developed as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Extracellular signal-regulated kinases (ERK). nih.govnih.govresearchgate.net The iodine at the 3-position of the indazole ring serves as a convenient point for introducing larger substituents that can occupy hydrophobic pockets in the kinase active site, further improving potency and selectivity.

| Derivative Class | Target Enzyme | Key Findings |

| Indazole-pyrimidine derivatives | VEGFR-2 | Substitution at the 2-position of the pyrimidine (B1678525) ring with methoxy (B1213986) groups led to better inhibitory properties compared to alkyl or halogen groups. nih.gov |

| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | Fluorine substitution at the 6-position of the indazole ring was tolerated, while substitution on other rings was not. nih.gov |

| Indazole amide derivatives | ERK1/2 | Structure-based design led to potent inhibitors with good enzymatic and cellular activity. researchgate.net |

Indazole-based compounds have also been investigated for their ability to bind to various receptors with high affinity and selectivity. ebi.ac.ukresearchgate.net The unique electronic properties conferred by the fluorine atoms can lead to favorable interactions with receptor binding sites. The versatility of the 3-iodo group allows for the synthesis of a wide range of derivatives to probe the structure-activity relationships for receptor binding.

For instance, novel indazole derivatives have been synthesized and evaluated as agonists for the human β3-adrenergic receptor. ebi.ac.uk Through modification of the 3-substituent of the indazole moiety, researchers were able to develop a compound with potent β3-AR agonistic activity and high selectivity over other adrenergic receptor subtypes. ebi.ac.uk This highlights the importance of the 3-position for fine-tuning the pharmacological profile of indazole-based ligands.

The development of effective indazole-based ligands relies heavily on Structure-Activity Relationship (SAR) studies. austinpublishinggroup.comnih.govresearchgate.netebi.ac.ukresearchgate.netnih.govnih.govresearchgate.net SAR methodologies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound derivatives, SAR studies typically explore the impact of:

Substituents on the indazole nitrogen: The nature of the group attached to the N1 or N2 position of the indazole ring can significantly influence activity.

Modifications at the 3-position: The iodine atom provides a versatile point for introducing a wide array of functional groups through cross-coupling reactions, allowing for extensive exploration of the chemical space around this position.

Alterations of the fluorine substitution pattern: While the starting material is 4,7-difluoro-indazole, SAR studies might explore other fluorine substitution patterns to optimize interactions with the target.

These systematic studies, often guided by computational modeling, are crucial for designing ligands with improved potency, selectivity, and pharmacokinetic properties. nih.govdundee.ac.uk

| SAR Study Focus | Target | General Findings |

| 1-N-substituent on indazole core | sGC | Ortho-fluoro or cyano substitution on the N-benzyl ring resulted in better inhibitory activity. nih.gov |

| Indazole-3-carboxamides | CRAC channel | The specific 3-carboxamide regiochemistry is critical for inhibitory activity. nih.gov |

| Indazole-based allosteric modulators | RORγt | SAR studies guided by in silico docking led to the development of potent and selective inverse agonists. dundee.ac.uk |

Exploration in Functional Materials Science

Beyond its biological applications, the unique photophysical and electronic properties of the this compound scaffold make it an interesting candidate for the development of functional materials. nih.gov The incorporation of fluorinated and iodinated aromatic systems can influence properties such as liquid crystallinity, charge transport, and luminescence.

While the direct application of this compound in materials science is an emerging area, the broader class of functionalized indazoles is being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to tune the electronic properties through substitution on the indazole core, including the introduction of fluorine and iodine, is a key advantage in this field. The iodo-group, in particular, can be used to construct more complex, conjugated systems through cross-coupling reactions, which is a common strategy for designing new organic electronic materials.

Intermediates in the Synthesis of Complex Chemical Architectures

Beyond its direct use in materials, this compound is a highly valuable intermediate for the synthesis of more elaborate molecules. nih.govacs.org

Table 2: Common Cross-Coupling Reactions Utilizing 3-Iodoindazoles

| Reaction Name | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagents | C-C | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal Alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂ / CuI / Base |

| Heck | Alkenes | C-C (alkenyl) | Pd(OAc)₂ / Ligand / Base |

| Buchwald-Hartwig | Amines, Amides | C-N | Pd₂(dba)₃ / Ligand / Base |

| Stille | Organostannanes | C-C | Pd(PPh₃)₄ |

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of related compounds. The structure of this compound makes it an excellent scaffold for generating such libraries. nih.gov The 3-iodo position provides a primary point for diversification through cross-coupling reactions. Additionally, the N-H of the pyrazole (B372694) ring can be functionalized through alkylation or arylation reactions, providing a second vector of diversity. organic-chemistry.org

This dual reactivity allows for the creation of extensive libraries of compounds from a single, readily accessible starting material. These libraries can then be screened for a variety of properties, accelerating the discovery of new lead compounds in medicinal chemistry or novel materials for electronic applications. researchgate.net The fluorine atoms can also serve as probes for studying structure-activity relationships, as their position and electronic influence are well-defined. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,7-Difluoro-3-iodo-1H-indazole?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorinated aniline precursors. Key steps include halogenation (e.g., iodination using NIS or electrophilic substitution) and cyclization via agents like POCl₃. For example, fluorine atoms are introduced via directed ortho-metalation, while iodine is incorporated using iodinating agents under controlled conditions. Continuous flow reactors may optimize scalability and yield by maintaining precise temperature and reagent stoichiometry .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use ¹H and ¹⁹F NMR to confirm substituent positions and purity. X-ray crystallography resolves the crystal structure, while high-resolution mass spectrometry (HRMS) validates molecular weight. For solubility challenges in NMR, deuterated DMSO or DMF is recommended. Cross-validate results with computational methods (e.g., DFT) to predict chemical shifts and verify assignments .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidative decomposition. Compare stability in polar (DMSO) vs. non-polar solvents (toluene) to identify optimal storage matrices .

Advanced Research Questions

Q. How to address contradictions in reported reaction yields during scale-up?

- Methodological Answer : Systematic parameter analysis via Design of Experiments (DoE) identifies critical factors (e.g., solvent purity, catalyst loading). Implement continuous flow systems to enhance reproducibility and reduce side reactions. For example, microreactors improve heat transfer and mixing efficiency, minimizing yield discrepancies observed in batch processes .

Q. What methodologies resolve conflicting spectral data (e.g., NMR shifts) in different solvents?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to unambiguously assign peaks. Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational modeling (e.g., Gaussian software) predicts shifts and aids in structural validation. Cross-reference with PubChem or EPA DSSTox datasets for consistency .

Q. How do fluoro and iodo substituents influence cross-coupling reactivity in catalytic systems?

- Methodological Answer : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine’s electron-withdrawing effect stabilizes intermediates. Investigate via kinetic studies (e.g., variable-temperature NMR) and Hammett plots to quantify electronic effects. Compare reactivity with non-halogenated analogs to isolate substituent contributions .

Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate compound purity via orthogonal methods (HPLC, LC-MS). Use molecular docking to predict binding affinities and prioritize analogs for synthesis. For discrepancies, replicate studies with independent batches and reference standards from authoritative databases (e.g., PubChem) .

Q. How to evaluate the compound’s role in environmental pollutant degradation?

- Methodological Answer : Simulate degradation pathways under UV irradiation or ozonation, analyzing products via HPLC-MS. Assess reaction kinetics under varying pH and temperature. Compare halogen displacement efficiency (iodine vs. fluorine) to optimize remediation protocols. Reference EPA DSSTox data for environmental toxicity profiles .

Key Notes

- Data Contradiction Analysis : Prioritize reproducibility by documenting reaction parameters (solvent grade, catalyst source) and validating findings against PubChem/DSSTox datasets.

- Advanced Methodologies : Integrate computational chemistry (DFT, molecular dynamics) with experimental data to resolve mechanistic ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.